2-(4-Bromo-2H-1,2,3-triazol-2-yl)butanoic acid
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Overview
Description
2-(4-Bromo-2H-1,2,3-triazol-2-yl)butanoic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of copper sulfate and sodium ascorbate in a solvent such as water or a mixture of water and an organic solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2H-1,2,3-triazol-2-yl)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the triazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The triazole ring can undergo cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Copper Catalysts: For cycloaddition reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-(4-Bromo-2H-1,2,3-triazol-2-yl)butanoic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of new materials with unique properties, such as improved stability and reactivity.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, facilitating the formation of complex molecular structures.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2H-1,2,3-triazol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride
- 4-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
- 2-(2H-1,2,3-Triazol-2-yl)benzoic acid
Uniqueness
2-(4-Bromo-2H-1,2,3-triazol-2-yl)butanoic acid is unique due to its specific structure, which combines the triazole ring with a butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H8BrN3O2 |
---|---|
Molecular Weight |
234.05 g/mol |
IUPAC Name |
2-(4-bromotriazol-2-yl)butanoic acid |
InChI |
InChI=1S/C6H8BrN3O2/c1-2-4(6(11)12)10-8-3-5(7)9-10/h3-4H,2H2,1H3,(H,11,12) |
InChI Key |
FIBLPCUKLLQIGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)N1N=CC(=N1)Br |
Origin of Product |
United States |
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